molecular formula C16H10Cl2F3N3O2S B2774688 ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955964-59-7

ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2774688
CAS No.: 955964-59-7
M. Wt: 436.23
InChI Key: CJGKWGSMIPHRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H10Cl2F3N3O2S and its molecular weight is 436.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F3N3O2S/c1-2-26-14(25)10-6-22-24(13(10)16(19,20)21)15-23-12(7-27-15)9-4-3-8(17)5-11(9)18/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGKWGSMIPHRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, commonly referred to as compound 1, is a synthetic organic molecule with significant potential in medicinal chemistry. This compound belongs to a class of thiazole and pyrazole derivatives that have been investigated for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

  • Molecular Formula : C16H10Cl2F3N3O2S
  • Molecular Weight : 436.24 g/mol
  • CAS Number : 338397-95-8

The biological activity of compound 1 is primarily attributed to its structural features, which include the thiazole and pyrazole moieties. These functional groups are known to interact with various biological targets, leading to different pharmacological effects. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its potency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 1HepG2 (liver carcinoma)<10
Compound 1A431 (epidermoid carcinoma)<15
Compound 1HCT116 (colon carcinoma)<20

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Compound 1 has shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, some thiazole derivatives exhibit anticonvulsant effects. Studies indicate that compound 1 may modulate neurotransmitter systems or ion channels involved in seizure activity:

  • Model Used : PTZ-induced seizure model in rodents
  • Results : Compound 1 provided significant protection against seizures with an effective dose range similar to established anticonvulsants.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be further understood through structure-activity relationship studies. Key findings include:

  • The thiazole ring is critical for anticancer activity.
  • The trifluoromethyl group enhances lipophilicity and bioavailability.
  • The dichlorophenyl substituent contributes to increased potency against specific cancer cell lines.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazole-pyrazole compounds, including compound 1. They evaluated their anticancer efficacy against various human cancer cell lines and found that compound 1 exhibited superior activity compared to traditional chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Screening

A comprehensive screening was conducted on thiazole derivatives for antimicrobial activity. Compound 1 was among the top performers against multi-drug resistant strains of bacteria, demonstrating potential as a lead candidate for further development in antibiotic therapies.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is C16H10Cl2F3N3O2SC_{16}H_{10}Cl_{2}F_{3}N_{3}O_{2}S, with a molecular weight of 436.24 g/mol. The compound features a thiazole ring, a trifluoromethyl group, and a pyrazole moiety which contribute to its biological activity.

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Cell Line IC50 Value (µM) Reference
MCF-75.71
HepG26.14

2. Anticonvulsant Properties
Thiazole derivatives have been investigated for their anticonvulsant effects. Compounds structurally related to this compound were tested in picrotoxin-induced convulsion models, demonstrating efficacy in reducing seizure activity .

Synthetic Methodologies

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : The initial step typically involves the condensation of appropriate thioketones with aldehydes.
  • Pyrazole Formation : Subsequent reactions lead to the formation of the pyrazole moiety through hydrazone intermediates.
  • Carboxylation : The final step includes the introduction of the carboxylate group through esterification reactions.

These synthetic pathways are crucial for developing novel derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

  • Antitumor Efficacy : A study reported that thiazole-pyridine hybrids exhibited superior anti-breast cancer efficacy compared to standard treatments, indicating the importance of substituents like chlorine in enhancing activity .
  • Cytotoxicity Profiles : Research on thiazole derivatives showed varying degrees of cytotoxicity against different cancer cell lines, emphasizing structure-activity relationships that guide further modifications for improved potency .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Employ stepwise coupling reactions between the pyrazole and thiazole precursors under controlled conditions.
  • Optimize catalysts (e.g., acidic or basic conditions depending on the reaction step) to enhance regioselectivity .
  • Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to minimize by-products .
  • Compare synthetic routes with structurally analogous compounds, such as ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate, which uses esterification and cyclization steps .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D molecular configuration, as demonstrated for related pyrazole-thiazole hybrids .
  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions, particularly the trifluoromethyl and dichlorophenyl groups.
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for halogenated and fluorinated moieties .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar pyrazole-thiazole derivatives?

Methodological Answer:

  • Standardize assay conditions (e.g., cell lines, incubation times, and concentrations) to minimize variability .
  • Compare substituent effects: For example, trifluoromethyl groups enhance lipophilicity and metabolic stability compared to difluoromethyl or methyl groups, as seen in analogs like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate .
  • Validate activity through dose-response curves and replicate studies across independent labs.
  • Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) and correlate with experimental data .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound’s thiazole and pyrazole moieties?

Methodological Answer:

  • Synthesize derivatives with systematic substitutions (e.g., replacing the 2,4-dichlorophenyl group with fluorophenyl or methoxyphenyl groups) and test their bioactivity .
  • Conduct computational modeling (e.g., DFT calculations) to assess electronic effects of the trifluoromethyl group on reactivity and binding affinity .
  • Compare with structurally similar compounds, such as 1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, to identify critical pharmacophores .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

Methodological Answer:

  • Perform in vitro microsomal assays (e.g., human liver microsomes) to measure metabolic half-life and identify major metabolites via LC-MS .
  • Assess the impact of ester hydrolysis (ethyl carboxylate group) on bioavailability using simulated gastric fluid (SGF) or intestinal fluid (SIF) .
  • Cross-reference with analogs like ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, where amino groups improve solubility but reduce stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.